molecular formula C13H10N2S B14760835 5-(Naphthalen-2-yl)thiazol-2-amine

5-(Naphthalen-2-yl)thiazol-2-amine

Cat. No.: B14760835
M. Wt: 226.30 g/mol
InChI Key: DJWMDDJBMOYRIE-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The incorporation of a naphthalene ring enhances the compound’s aromaticity and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with naphthalene derivatives. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as silica sulfuric acid (SSA) can be used to facilitate the reaction and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 5-(Naphthalen-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); temperatures from 0°C to room temperature.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); solvents like dichloromethane or acetonitrile; temperatures from 0°C to reflux.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-(Naphthalen-2-yl)thiazol-2-amine stands out due to its unique combination of a thiazole ring and a naphthalene moiety, which enhances its aromaticity and potential interactions with biological targets. This structural feature contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-naphthalen-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H10N2S/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15)

InChI Key

DJWMDDJBMOYRIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(S3)N

Origin of Product

United States

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